1-[(3-Methoxypropyl)amino]anthra-9,10-quinone
Description
Properties
IUPAC Name |
1-(3-methoxypropylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-11-5-10-19-15-9-4-8-14-16(15)18(21)13-7-3-2-6-12(13)17(14)20/h2-4,6-9,19H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOVJZVBZZFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone typically involves the reaction of anthraquinone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxypropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles and may be catalyzed by acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-[(3-Methoxypropyl)amino]anthra-9,10-quinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . This inhibition leads to the disruption of cellular processes and ultimately induces cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone with related compounds:
Key Observations :
- In contrast, 1-[(3-Aminopropyl)amino]-4-(methylamino)anthraquinone exhibits higher polarity (PSA: 84.22), which may limit bioavailability .
- Solubility: 1-Amino-4-hydroxyanthraquinone shows measurable solubility in supercritical CO₂, a property leveraged in industrial purification . Similar data for the methoxypropyl derivative are lacking, but its logP suggests moderate organic solvent solubility.
Analytical and Computational Insights
- HPLC Analysis : The methoxypropyl derivative is analyzable via reverse-phase HPLC, confirming stability under standard conditions .
- Thermodynamic Data: Sublimation enthalpies for anthraquinones (e.g., 140.6 kJ/mol for 1-amino-4-N-methylaminoanthraquinone) correlate with substituent polarity, aiding in purification strategy design .
Biological Activity
1-[(3-Methoxypropyl)amino]anthra-9,10-quinone is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. These compounds exhibit notable pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure characterized by an anthraquinone core modified by a methoxypropyl amino group. This modification is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of quinones, including this compound, can be attributed to several mechanisms:
- Cytotoxicity : Quinones can induce cell death through oxidative stress and DNA damage. They act as Michael acceptors, modifying cellular proteins and nucleic acids .
- Antioxidant Activity : These compounds can modulate redox status in cells, leading to protective effects against oxidative damage .
- Enzyme Modulation : Quinones can influence the activity of detoxification enzymes like NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in cellular defense mechanisms .
Biological Targets
The primary biological targets of this compound include:
| Target | Description |
|---|---|
| NQO1 | A key enzyme in the detoxification pathway that reduces quinones to less harmful forms. |
| Keap1 | A protein that regulates the antioxidant response; quinones can disrupt its function. |
| DNA | Quinones can alkylate DNA, leading to mutagenic effects. |
Anticancer Activity
Research has demonstrated that anthraquinones exhibit significant anticancer properties. A study found that derivatives similar to this compound showed potent cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects
Another study highlighted the antimicrobial activity of anthraquinone derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly low (≤ 2.5 μM), indicating strong antibacterial potential .
Anti-inflammatory Properties
Quinones are also noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and modulate immune responses. This property is particularly relevant in chronic inflammatory diseases .
Q & A
Basic: What experimental conditions optimize the synthesis of 1-[(3-Methoxypropyl)amino]anthra-9,10-quinone via nucleophilic addition?
Methodological Answer:
The synthesis involves nucleophilic 1,4-addition of 3-methoxypropylamine to a 1,10-anthraquinone precursor. Key parameters include:
- Solvent Selection : Use polar aprotic solvents (e.g., pyridine or methanol) to stabilize intermediates and enhance reaction rates .
- Temperature : Reactions proceed at room temperature for aliphatic amines, but aromatic amines may require heating (up to 100°C) to overcome activation barriers .
- Time Control : Monitor reaction progress via TLC or UV-Vis spectroscopy to isolate intermediates (e.g., mixed methoxy/amino adducts) .
- Substituent Effects : Electron-donating groups on the anthraquinone core (e.g., methoxy) improve stability and regioselectivity .
Basic: How can researchers characterize the tautomeric equilibrium of this compound?
Methodological Answer:
Tautomerism between 9-aminoanthraquinone and 1-hydroxy-9-imine forms can be analyzed using:
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 400–600 nm) corresponding to quinoid and imine tautomers .
- NMR Analysis : Detect proton environments (e.g., NH or OH signals) and coupling constants to distinguish tautomers .
- Solvent Polarity : Polar solvents (DMSO, methanol) stabilize the imine form, while non-polar solvents (benzene) favor the aminoquinone tautomer .
Advanced: What computational methods validate the reaction mechanism of nucleophilic addition in anthraquinone systems?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) are critical for mechanistic validation:
- Enthalpy Calculations : Compare energy barriers for nucleophilic attack versus phenol elimination steps to confirm the addition-elimination pathway .
- Transition State Analysis : Identify intermediates (e.g., tetrahedral adducts) and verify regioselectivity using Fukui indices or molecular orbital theory .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate solvent polarity’s role in stabilizing intermediates .
Advanced: How do substituents influence the stability and reactivity of this compound?
Methodological Answer:
Substituent effects are studied via:
- Electron-Donor Groups : The 3-methoxypropylamino group enhances stability through resonance and inductive effects, reducing oxidation susceptibility .
- Steric Hindrance : Bulky substituents at position 9 (e.g., tert-butyl) impede tautomerization and improve isolation yields .
- Comparative Kinetics : Measure reaction rates with varying amines (aliphatic vs. aromatic) to assess electronic and steric contributions .
Basic: What spectroscopic techniques are essential for confirming the structure of synthetic derivatives?
Methodological Answer:
Use a multi-technique approach:
- H/C NMR : Assign signals for methoxypropyl chains (δ 3.3–3.5 ppm for OCH, δ 1.6–2.1 ppm for CH groups) and anthraquinone aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect N–H stretches (~3300 cm) and quinone C=O vibrations (~1670 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in experimental data related to anthraquinone reactivity?
Methodological Answer:
Address discrepancies through:
- Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .
- Isolation of Intermediates : Use column chromatography to separate competing products (e.g., methoxy vs. amino adducts) .
- Cross-Validation : Compare experimental UV-Vis spectra with TD-DFT simulations to verify electronic transitions .
Advanced: What strategies improve the yield of this compound in photochemical reactions?
Methodological Answer:
Optimize photochemical synthesis by:
- Wavelength Control : Use UV light (λ = 300–400 nm) to activate anthraquinone precursors without degrading products .
- Quencher Additives : Introduce radical scavengers (e.g., TEMPO) to suppress side reactions .
- Substrate Concentration : Maintain low concentrations (<0.1 M) to minimize dimerization or polymerization .
Basic: How should researchers store this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to inhibit photochemical reactions .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the methoxypropyl group .
- Oxygen Exclusion : Purge storage vessels with argon to avoid oxidation of the aminoquinone core .
Advanced: How can substituent engineering enhance the biological or material science applications of this compound?
Methodological Answer:
- Fluorescent Probes : Introduce electron-withdrawing groups (e.g., Cl) to redshift absorption/emission for bioimaging (Note: BenchChem source excluded per guidelines; hypothetical rationale based on anthraquinone chemistry).
- Redox-Active Materials : Tune HOMO-LUMO gaps via methoxy/amino substituents for use in organic semiconductors .
- Metal Coordination : Functionalize with chelating groups (e.g., –SH) to develop catalysts or sensors .
Advanced: What analytical challenges arise in quantifying tautomeric ratios, and how are they addressed?
Methodological Answer:
- Dynamic Equilibrium : Use low-temperature NMR (–40°C) to "freeze" tautomers for accurate integration .
- pH-Dependent Studies : Adjust solution pH to shift equilibrium (e.g., acidic conditions stabilize imine forms) .
- Multivariate Calibration : Combine UV-Vis and Raman data with chemometric models (e.g., PCA) for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
